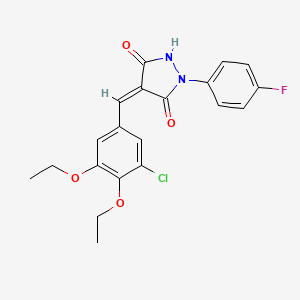![molecular formula C22H21NO3 B5182369 N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide, also known as BPEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPEB belongs to the class of benzamide derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
作用机制
The mechanism of action of N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in the body. This compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including neuroprotection, cell survival, and inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In animal models, this compound has been shown to enhance cognitive function and memory, reduce anxiety and depression-like behaviors, and improve cardiovascular function. This compound has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide in laboratory experiments is its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation of using this compound in laboratory experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and cardiovascular disease. Another area of interest is the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound, which may lead to the development of more potent and selective compounds. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential drug interactions and side effects.
合成方法
The synthesis of N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide involves the reaction of 4-phenoxybenzoic acid with N-(2-chloroethyl)benzylamine in the presence of a base. The resulting compound is then treated with benzyl bromide to yield this compound. The purity of this compound can be improved through recrystallization or chromatography techniques.
科学研究应用
N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to enhance cognitive function and memory in animal models. In cancer research, this compound has been studied for its potential anticancer properties, including its ability to induce apoptosis and inhibit tumor growth. In cardiovascular disease, this compound has been shown to improve cardiac function and reduce inflammation.
属性
IUPAC Name |
4-phenoxy-N-(2-phenylmethoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-22(23-15-16-25-17-18-7-3-1-4-8-18)19-11-13-21(14-12-19)26-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVKOJBPLHBTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)


![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)
![4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5182342.png)
![3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5182349.png)
![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)


![N-ethyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182402.png)
![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)